

An In-depth Technical Guide to 4-Chloro-6-methylpicolinaldehyde

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Compound of Interest

Compound Name: 4-Chloro-6-methylpicolinaldehyde

CAS No.: 98273-77-9

Cat. No.: B1591898

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methylpicolinaldehyde, systematically named 4-Chloro-6-methylpyridine-2-carbaldehyde, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro group, a methyl group, and a reactive aldehyde function on the pyridine scaffold makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. The pyridine ring is a common motif in pharmaceuticals, and its decoration with various functional groups allows for the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the molecular structure, weight, and key chemical insights into this compound.

Molecular Structure and Properties

The fundamental architecture of **4-Chloro-6-methylpicolinaldehyde** is a pyridine ring with three substituents. The aldehyde group (-CHO) is located at the 2-position (picolinylnyl position), the chloro group (-Cl) at the 4-position, and the methyl group (-CH₃) at the 6-position.

Molecular Formula and Weight

Based on its structure, the molecular formula of **4-Chloro-6-methylpicolinaldehyde** is determined to be C_7H_6ClNO .

The molecular weight is calculated as follows:

- Carbon (C): 7 atoms \times 12.011 amu = 84.077 amu
- Hydrogen (H): 6 atoms \times 1.008 amu = 6.048 amu
- Chlorine (Cl): 1 atom \times 35.453 amu = 35.453 amu
- Nitrogen (N): 1 atom \times 14.007 amu = 14.007 amu
- Oxygen (O): 1 atom \times 15.999 amu = 15.999 amu

Total Molecular Weight: 155.58 g/mol [1]

Structural Representation

Caption: 2D structure of **4-Chloro-6-methylpicolinaldehyde**.

Physicochemical Properties (Predicted)

While experimental data for this specific isomer is not readily available in public databases, we can predict its properties based on closely related analogs such as 2-chloro-6-methylpyridine-4-carboxaldehyde and 2-chloro-6-methylpyridine-3-carbaldehyde[1].

Property	Predicted Value	Source of Analogy
CAS Number	Not assigned	N/A
Physical State	Solid	
Boiling Point	> 200 °C (at 760 mmHg)	Extrapolated from similar structures
Melting Point	Likely in the range of 50-80 °C	Based on substituted pyridines
Solubility	Soluble in common organic solvents (e.g., Chloroform, Methanol)	General characteristic of similar compounds

Synthesis and Reactivity

The synthesis of **4-Chloro-6-methylpicolinaldehyde** is not explicitly detailed in readily accessible literature, suggesting it may be a novel compound or a specialized intermediate. However, a plausible synthetic strategy can be devised based on established pyridine chemistry.

Proposed Synthetic Pathway

A logical approach would involve the selective oxidation of the corresponding alcohol, 4-chloro-6-methyl-2-pyridinemethanol. This precursor could potentially be synthesized from commercially available starting materials like 2,4-dichloro-6-methylpyridine.



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Caption: Proposed synthetic workflow for **4-Chloro-6-methylpicolinaldehyde**.

Step-by-Step Methodology (Hypothetical):

- **Grignard Reagent Formation:** The synthesis would commence with the selective formation of a Grignard reagent at the 2-position of 2,4-dichloro-6-methylpyridine. The higher reactivity of the chlorine atom at the 2-position makes this selective metalation feasible under controlled conditions.
- **Hydroxymethylation:** The resulting Grignard reagent would then be reacted with a suitable electrophile, such as formaldehyde or a protected equivalent, to introduce the hydroxymethyl group at the 2-position, yielding 4-chloro-6-methyl-2-pyridinemethanol.
- **Oxidation:** The final step involves the mild oxidation of the primary alcohol to the aldehyde. Reagents like manganese dioxide (MnO_2) or pyridinium chlorochromate (PCC) are commonly employed for such transformations to avoid over-oxidation to the carboxylic acid.

Causality in Experimental Choices:

- The choice of a Grignard-based route is predicated on its reliability for C-C bond formation on halogenated pyridines.
- The use of mild oxidizing agents is crucial to prevent the formation of the corresponding carboxylic acid, which is a common side reaction with stronger oxidants. The aldehyde functionality is generally more useful for subsequent derivatization in drug discovery.

Chemical Reactivity

The aldehyde group is the most reactive site for further chemical transformations, making it a valuable handle for introducing molecular diversity. It can readily undergo:

- **Reductive amination:** To form various amine derivatives.
- **Wittig reaction:** To introduce carbon-carbon double bonds.
- **Condensation reactions:** With hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

Applications in Research and Development

As a functionalized pyridine derivative, **4-Chloro-6-methylpicolinaldehyde** is a promising starting material for the synthesis of novel compounds in several areas:

- **Drug Discovery:** The pyridine core is a key pharmacophore in numerous approved drugs. The aldehyde allows for the facile introduction of side chains that can interact with biological targets. The chloro and methyl groups provide steric and electronic modulation to influence binding affinity and pharmacokinetic properties.
- **Agrochemicals:** Substituted pyridines are also prevalent in modern herbicides and pesticides.
- **Materials Science:** Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Conclusion

4-Chloro-6-methylpicolinaldehyde represents a valuable, albeit not widely documented, chemical entity for synthetic and medicinal chemists. Its defined molecular structure and calculated molecular weight of 155.58 g/mol provide the foundational data for its use in research. While detailed experimental protocols are yet to be published in major databases, its synthesis is rationally approachable through established methodologies in pyridine chemistry. The reactivity of its aldehyde group, coupled with the electronic and steric influence of the chloro and methyl substituents, positions this molecule as a key intermediate for the generation of diverse chemical libraries aimed at the discovery of new pharmaceuticals and functional materials.

References

- PubChem. 2-Chloro-6-methylpyridine-3-carbaldehyde. [[Link](#)]

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Sources

- [1. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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